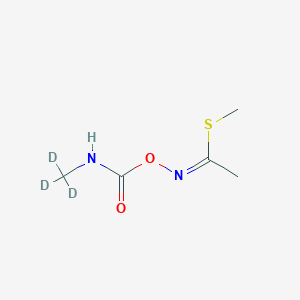
Methomyl-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methomyl-d3 is a deuterium-labeled analog of methomyl, a widely used carbamate insecticide and molluscicide. The deuterium labeling makes it particularly useful as an internal standard in mass spectrometry for the quantification of methomyl. Methomyl itself is known for its effectiveness in controlling a variety of insect pests in agricultural settings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methomyl-d3 involves the incorporation of deuterium atoms into the methomyl molecule This can be achieved through several synthetic routes, typically starting with deuterated reagents
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated starting materials is crucial, and the reactions are typically carried out under controlled temperatures and pressures to optimize the incorporation of deuterium.
化学反応の分析
Types of Reactions: Methomyl-d3, like its non-deuterated counterpart, undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed in the presence of water, leading to the formation of methomyl oxime and other degradation products.
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Substitution: this compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions, often under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Various nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products:
Hydrolysis: Methomyl oxime and other related compounds.
Oxidation: Methomyl sulfoxide and methomyl sulfone.
Substitution: Depending on the nucleophile, products can include substituted carbamates.
科学的研究の応用
Methomyl-d3 is extensively used in scientific research, particularly in:
Analytical Chemistry: As an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of methomyl.
Environmental Studies: To study the degradation and environmental fate of methomyl in various ecosystems.
Toxicology: To investigate the toxicological effects and metabolic pathways of methomyl in biological systems.
Agricultural Research: To develop and improve pest control strategies by understanding the behavior and efficacy of methomyl.
作用機序
Methomyl-d3, like methomyl, exerts its effects by inhibiting acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous nerve impulse transmission, which ultimately results in the paralysis and death of the insect.
Molecular Targets and Pathways:
Acetylcholinesterase: The primary target enzyme.
Nervous System Pathways: Disruption of normal nerve function due to acetylcholine accumulation.
類似化合物との比較
Methomyl-d3 can be compared with other deuterium-labeled carbamate insecticides, such as:
Carbaryl-d3: Another deuterium-labeled carbamate used as an internal standard.
Aldicarb-d3: Similar in its use for quantification in analytical studies.
Uniqueness: this compound is unique due to its specific application in quantifying methomyl, providing high accuracy and precision in analytical measurements. Its deuterium labeling ensures minimal interference in mass spectrometric analysis, making it a valuable tool in both research and industrial applications.
By understanding the detailed aspects of this compound, researchers can better utilize this compound in various scientific and industrial fields, enhancing the accuracy and reliability of their studies.
特性
分子式 |
C5H10N2O2S |
|---|---|
分子量 |
165.23 g/mol |
IUPAC名 |
methyl (1Z)-N-(trideuteriomethylcarbamoyloxy)ethanimidothioate |
InChI |
InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/b7-4-/i2D3 |
InChIキー |
UHXUZOCRWCRNSJ-ZUBAIJMYSA-N |
異性体SMILES |
[2H]C([2H])([2H])NC(=O)O/N=C(/C)\SC |
正規SMILES |
CC(=NOC(=O)NC)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[6-[2-(2-hydroxyethoxy)ethoxy]-5-(oxan-4-ylamino)imidazo[4,5-b]pyridin-3-yl]pyridine-3-carbonitrile](/img/structure/B10856293.png)
![(E)-4-(dimethylamino)-N-[4-[(3S,4S)-3-methyl-4-[[4-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyrimidin-2-yl]amino]pyrrolidine-1-carbonyl]phenyl]but-2-enamide](/img/structure/B10856294.png)
![2-[2-(1-decyl-1H-1,2,3-triazol-4-yl)ethyl]-1,3-dihydroxypropan-2-aminium](/img/structure/B10856300.png)
![(5-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-yl)-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone](/img/structure/B10856305.png)
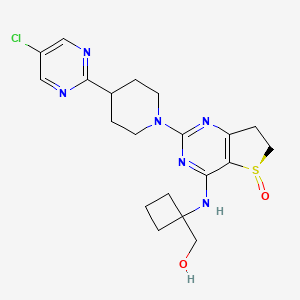
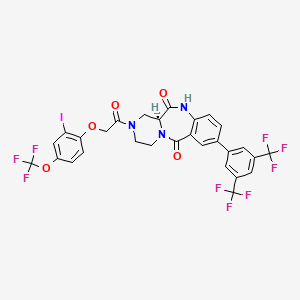
![[5-chloro-2-[(6-fluoro-1,3-benzodioxol-5-yl)amino]-1,3-thiazol-4-yl]-(2,3-dimethylpiperidin-1-yl)methanone](/img/structure/B10856316.png)

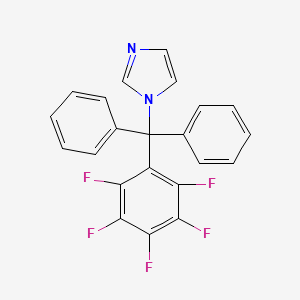
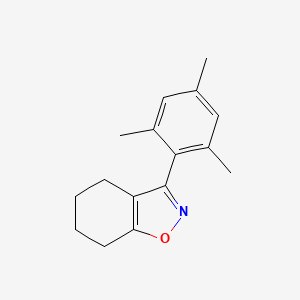
![2-Amino-2-(2-{4-[3-(piperidin-1-yl)propoxy]phenyl}ethyl)propane-1,3-diol](/img/structure/B10856348.png)
![4-(1H-imidazol-5-yl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B10856362.png)
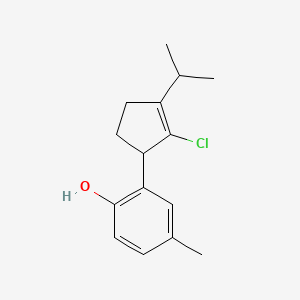
![4-[(3S,4S)-4-(aminomethyl)-1-(5-chloropyridin-2-yl)sulfonyl-4-hydroxypyrrolidin-3-yl]oxy-2-fluorobenzonitrile](/img/structure/B10856391.png)
